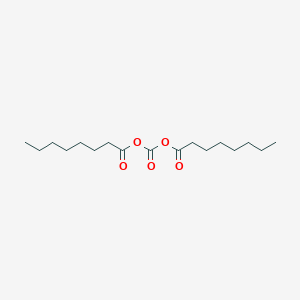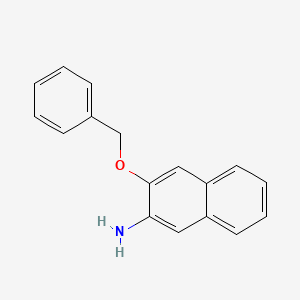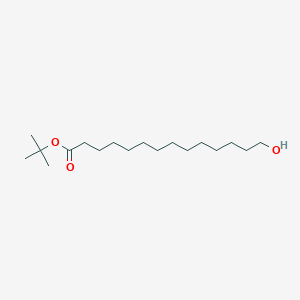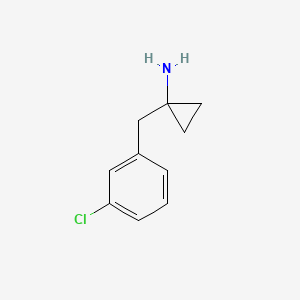
1-(3-Chlorobenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12ClN It is characterized by a cyclopropane ring attached to a benzyl group substituted with a chlorine atom at the third position
Métodos De Preparación
The synthesis of 1-(3-Chlorobenzyl)cyclopropanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-chlorobenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzyl chloride is added dropwise to a solution of cyclopropylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(3-Chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of cyclopropanamine and 3-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the benzyl group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitters or inhibit certain enzymatic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(3-Chlorobenzyl)cyclopropanamine can be compared with other similar compounds, such as:
- 1-(2-Chlorobenzyl)cyclopropanamine
- 1-(4-Chlorobenzyl)cyclopropanamine
- 1-(3-Chlorophenyl)cyclopropanamine
These compounds share structural similarities but differ in the position of the chlorine atom or the nature of the substituent on the benzyl group. The unique positioning of the chlorine atom in this compound may influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2 |
Clave InChI |
ZITVXSWBAGXPBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



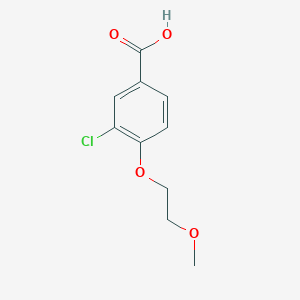
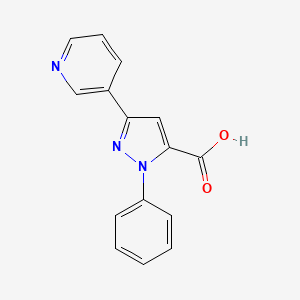
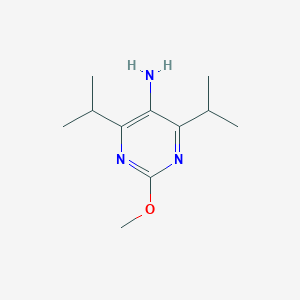
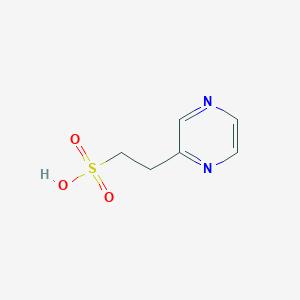
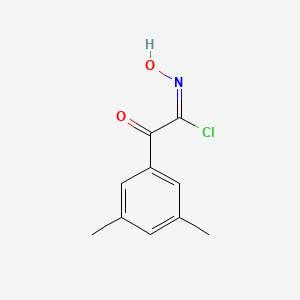
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

